molecular formula C9H7N3 B3045421 5-Phenyl-1,2,3-triazine CAS No. 106636-96-8

5-Phenyl-1,2,3-triazine

Cat. No.: B3045421
CAS No.: 106636-96-8
M. Wt: 157.17 g/mol
InChI Key: KJZQIXWSZPPOHO-UHFFFAOYSA-N
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Description

Contextualizing Triazine Isomers within Heterocyclic Chemistry

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is fundamental to the development of new materials and therapeutic agents. numberanalytics.com Triazines, as a prominent family within this field, are analogous to benzene (B151609), but with three carbon-hydrogen units replaced by nitrogen atoms. researchgate.netchemeurope.com This substitution significantly alters the electronic properties and reactivity of the ring.

Distinguishing 1,2,3-Triazine (B1214393) within the Triazine Family

The triazine family consists of three structural isomers, differentiated by the positions of the three nitrogen atoms within the six-membered ring: 1,2,3-triazine (vicinal or v-triazine), 1,2,4-triazine (B1199460) (asymmetrical or a-triazine), and 1,3,5-triazine (B166579) (symmetrical or s-triazine). researchgate.netacs.org

IsomerSystematic NameCommon NameKey Structural Feature
1,2,3-Triazine1,2,3-Triazinevicinal-TriazineThree adjacent nitrogen atoms.
1,2,4-Triazine1,2,4-Triazineasymmetrical-TriazineTwo adjacent and one isolated nitrogen atom.
1,3,5-Triazine1,3,5-Triazinesymmetrical-TriazineNitrogen atoms are separated by carbon atoms.

The arrangement of nitrogen atoms profoundly influences the chemical and physical properties of each isomer. While 1,3,5-triazines are the most common and are known for their use in resins and herbicides, and 1,2,4-triazines are recognized for their applications in pharmaceuticals and agrochemicals, the 1,2,3-triazine isomer is the least stable and, consequently, less explored of the three. wikipedia.orgslideshare.netresearchgate.net The resonance energy of triazines is significantly lower than that of benzene, making them more susceptible to nucleophilic substitution reactions. researchgate.netchemeurope.com

Historical Trajectory and Evolution of 1,2,3-Triazine Chemistry

The study of 1,2,3-triazines has been a more specialized area of heterocyclic chemistry. The parent 1,2,3-triazine is a thermally unstable compound. The synthesis of 1,2,3-triazine derivatives has historically been challenging. wikipedia.org A classical method involves the thermal rearrangement of 2-azidocyclopropenes. chemeurope.comwikipedia.org Other approaches include the oxidation of N-aminopyrazoles and the intramolecular cyclization of azidoalkenoates. researchgate.netresearchgate.net

Recent advancements have provided more accessible routes to these compounds. For instance, a method for synthesizing 6-aryl-1,2,3-triazine-4-carboxylate esters from (Z)-4-aryl-2,4-diazido-2-alkenoates has been developed, which proceeds under mild, base-mediated conditions. acs.org Another significant development is the deoxygenation of 1,2,3-triazine 1-oxides using trialkyl phosphites to yield 1,2,3-triazine derivatives. researchgate.netfigshare.com These modern synthetic strategies are paving the way for a more thorough investigation of the chemistry and potential applications of this class of heterocycles. numberanalytics.com

Significance of 5-Phenyl-1,2,3-Triazine as a Unique Chemical Scaffold

Within the 1,2,3-triazine family, this compound stands out as a particularly interesting derivative. The introduction of a phenyl group at the 5-position of the triazine ring imparts specific properties and opens up avenues for further functionalization and application.

Structural Peculiarities and Academic Interest

The structure of this compound, with its phenyl substituent, has been a subject of academic interest. stenutz.eusigmaaldrich.com The presence of the phenyl group can influence the electronic distribution and reactivity of the triazine ring. This substitution is anticipated to enhance the intrinsic regioselectivity of the 1,2,3-triazine core in reactions like the inverse electron demand Diels-Alder (IEDDA) reaction. nih.gov In these reactions, the 1,2,3-triazine acts as a diene, and the C5 substituent plays a crucial role in modulating its reactivity. nih.gov The IEDDA reaction of this compound with electron-rich dienophiles has been utilized to synthesize various nitrogen-containing heterocycles, such as pyrimidines and substituted pyridines. sigmaaldrich.com

Research Gaps and Emerging Avenues in this compound Chemistry

Despite recent progress, the chemistry of 1,2,3-triazines, including this compound, remains less explored compared to its 1,2,4- and 1,3,5-isomers. researchgate.netresearchgate.net This presents significant research opportunities. rsc.org

Key Research Gaps and Future Directions:

Research AreaDescriptionPotential Impact
Novel Synthetic Methodologies Development of more efficient, scalable, and environmentally friendly synthetic routes to this compound and its derivatives. numberanalytics.comIncreased accessibility for broader research and application development.
Exploration of Reactivity A comprehensive understanding of the nucleophilic addition and cycloaddition reactions of this compound is still needed. researchgate.netresearchgate.netDiscovery of new chemical transformations and synthesis of novel heterocyclic systems.
Bioorthogonal Chemistry Investigating the potential of this compound in bioorthogonal "click" ligation reactions for studying biomolecules. acs.orgDevelopment of new tools for chemical biology and molecular imaging.
Materials Science Exploring the use of this compound as a building block for functional materials, such as polymers and organic electronics. numberanalytics.commdpi.comCreation of novel materials with unique electronic and photophysical properties.
Medicinal Chemistry While 1,2,3-triazines have shown a broad spectrum of biological activities, the specific potential of this compound derivatives as therapeutic agents is an underexplored area. researchgate.netnih.govIdentification of new lead compounds for drug discovery programs.

The continued exploration of this compound chemistry holds the promise of uncovering new fundamental chemical principles and developing novel molecules with valuable applications across various scientific disciplines. The unique reactivity and structural features of this scaffold make it a compelling target for future research endeavors in heterocyclic chemistry. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyltriazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-6-10-12-11-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZQIXWSZPPOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566213
Record name 5-Phenyl-1,2,3-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106636-96-8
Record name 5-Phenyl-1,2,3-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Phenyl 1,2,3 Triazine and Its Derivatives

Foundational Synthetic Routes to the 1,2,3-Triazine (B1214393) Core

The construction of the 1,2,3-triazine ring system can be achieved through several key synthetic strategies.

Thermal Rearrangement Approaches

One of the established methods for synthesizing 1,2,3-triazines involves the thermal rearrangement of 2-azidocyclopropenes. wikipedia.orgchemeurope.com This approach leverages the thermal instability of the azidocyclopropene intermediate, which rearranges to form the aromatic 1,2,3-triazine ring with the extrusion of nitrogen gas. wikipedia.org Another thermal method involves the decomposition of 1,2,3-triazine 1-oxides. For instance, 5-phenyl-1,2,3-triazine 1-oxide can be thermally converted to 4-phenyl isoxazole (B147169) in high yield when heated in refluxing chlorobenzene. nsf.gov

Oxidative Ring Expansion Strategies

A predominant and direct method for accessing 1,2,3-triazines is the oxidative ring expansion of N-aminopyrazoles. acs.orgnih.gov This two-step process typically begins with the N-amination of a pyrazole (B372694) precursor. nih.gov The subsequent oxidative ring expansion of the resulting N-aminopyrazole is often effected by reagents such as sodium periodate (B1199274) (NaIO₄) or lead(IV) acetate. nih.govresearchgate.net The NaIO₄-mediated method, in particular, has been noted for providing better conversion rates compared to other alternatives. nih.gov For example, the synthesis of 1,2,3-triazine and 5-bromo-1,2,3-triazine (B172147) has been successfully achieved using this strategy, starting from pyrazole and 4-bromopyrazole, respectively. nih.gov The N-amination is carried out using hydroxylamine-O-sulfonic acid, followed by the oxidative ring expansion with NaIO₄. nih.gov

Base-Mediated Cyclization Methods

A highly efficient and convenient method for the synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters has been developed utilizing the base-mediated cyclization of readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates. acs.orgnih.gov This reaction proceeds under mild basic conditions, such as with cesium carbonate in DMF, and does not require transition metals or strong acids. acs.org The starting diazide compounds are themselves synthesized from 2,2-dimethoxy-3-alkenoates. acs.org This method offers a practical route to a range of 1,2,3-triazines. acs.orgorganic-chemistry.org

Specific Synthesis of this compound

The synthesis of the specific compound this compound can be accomplished through extensions of the foundational routes, particularly through multi-step syntheses involving pyrazole precursors and direct synthesis methods that have been subject to optimization studies.

Multi-Step Synthesis from Pyr(a)zole Precursors

The synthesis of 5-substituted 1,2,3-triazines, including this compound, is often achieved through the oxidative ring expansion of the corresponding N-aminopyrazoles. acs.org This multi-step approach begins with the synthesis of the appropriate pyrazole precursor. For instance, the synthesis of various substituted 1,2,3-triazines has been accomplished by the N-amination of the starting pyrazoles followed by an oxidative ring expansion using reagents like iodine. acs.org While the search results specifically mention the synthesis of other 5-substituted triazines via this route, the general applicability to this compound is implied by the established methodology for this class of compounds.

Direct Synthesis and Optimization Studies

Direct synthesis of this compound can be viewed through the lens of cross-coupling reactions and optimization of reaction conditions. An efficient palladium-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine has been developed, allowing for the preparation of a range of 5-(hetero)aryl-1,2,3-triazines. uzh.ch This suggests a potential route to this compound by coupling 5-bromo-1,2,3-triazine with a phenyl-containing boronic acid. Optimization of such a reaction would involve screening of ligands, bases, and solvents to maximize the yield of the desired product. uzh.ch

Furthermore, direct synthesis can also refer to methods that build the triazine ring with the phenyl group already in place. For example, the base-mediated cyclization of (Z)-4-phenyl-2,4-diazido-2-alkenoates directly yields 6-phenyl-1,2,3-triazine derivatives. acs.org While this produces a 6-phenyl isomer, modifications to the starting materials could potentially lead to the 5-phenyl analog.

Optimization studies have been conducted on the reactions of 1,2,3-triazines. For example, the reaction of methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate with benzamidine (B55565) has been optimized. nih.gov Such studies, while not directly on the synthesis of this compound, provide valuable insights into the reactivity and stability of the 1,2,3-triazine core, which are crucial for developing and optimizing synthetic routes.

Below is a table summarizing the yields of various 5-substituted-1,2,3-triazines synthesized via nucleophilic aromatic substitution of 5-bromo-1,2,3-triazine with different phenols.

ProductSubstituent on PhenolYield (%)
5-(4-Chlorophenoxy)-1,2,3-triazine4-Chloro85
5-(4-Nitrophenoxy)-1,2,3-triazine4-Nitro75
5-(4-Methoxyphenoxy)-1,2,3-triazine4-Methoxy88

Advanced Synthetic Strategies for this compound Derivatives

Functionalization of the Phenyl Moiety

While the 1,2,3-triazine ring is electron-deficient, the attached phenyl group can undergo typical electrophilic substitution reactions, allowing for the introduction of various functional groups. These reactions enable the synthesis of derivatives with modified electronic and steric properties. The substitution pattern is governed by the directing effects of the triazine ring, which acts as a deactivating group. Common functionalization reactions include nitration and halogenation, which typically require specific conditions to achieve substitution on the phenyl ring.

Modifications of the Triazine Ring System

The electron-deficient nature of the 1,2,3-triazine ring makes it susceptible to nucleophilic attack and inverse electron demand Diels-Alder (IEDDA) reactions. These transformations are powerful tools for modifying the heterocyclic core.

Nucleophilic attack typically occurs at the C6 position of the 1,2,3-triazine ring. nih.gov For instance, the reaction of a 1,2,3-triazine with thiophenoxide in the presence of a base like triethylamine (B128534) results in nucleophilic addition at the C6-position, followed by the elimination of dinitrogen (N₂) and subsequent hydrolysis to yield a sulfide (B99878) compound. nih.gov In cases where the triazine is N-oxidized (a 1,2,3-triazine 1-oxide), the site of nucleophilic attack can be reversed to the C4-position. nih.gov Furthermore, halogenated triazines can undergo nucleophilic aromatic substitution. The reaction of 5-bromo-1,2,3-triazines with various phenols in the presence of cesium carbonate (Cs₂CO₃) in THF at 40°C provides the corresponding 5-aryloxy-1,2,3-triazines in good yields. acs.org

The 1,2,3-triazine system is a well-established diene for IEDDA reactions, where it reacts with electron-rich dienophiles. sigmaaldrich.com This reactivity allows for the construction of other nitrogen-containing heterocycles, such as pyridines and pyrimidines, by reacting with enamines, ynamines, or amidines. nih.govsigmaaldrich.com For example, ethyl this compound-4-carboxylate reacts with benzamidine to form ethyl 2,5-diphenylpyrimidine-4-carboxylate in high yield under mild conditions. nih.gov

One-Pot Synthetic Protocols for Dihydro-1,2,3-Triazines

Reactant 1Reactant 2SolventConditionsProduct(s)Yield (%)
1,2,3-Triazolium-1-aminideMethyl propiolateAcetoneReflux, 24h2,5-Dihydro-1,2,3-triazine derivatives40-60
1,2,3-Triazolium-1-aminideEthyl propiolateWaterReflux, 24h2,5-Dihydro-1,2,3-triazine derivatives35-55
1,2,3-Triazolium-1-aminidetert-Butyl propiolateSolvent-freeHeat2,5-Dihydro-1,2,3-triazine derivatives50-65

This table is generated based on findings reported in the synthesis of fluorescent 2,5-dihydro-1,2,3-triazine derivatives. scispace.comnih.govresearchgate.net

Green Chemistry Approaches in Triazine Synthesis

In line with the principles of sustainable chemistry, green methodologies are increasingly being applied to the synthesis of triazine derivatives to reduce environmental impact. rasayanjournal.co.in These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. Key green techniques include microwave-assisted synthesis, sonochemistry (ultrasound-assisted synthesis), and solvent-free reactions. chim.itnih.govmdpi.com

Microwave irradiation has emerged as a powerful tool, providing an efficient energy source that often leads to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating. chim.it For example, the cyclotrimerization of nitriles to form 1,3,5-triazines can be carried out under solvent-free conditions using microwave irradiation, which significantly improves upon classical methods that require harsh conditions. chim.it

Sonochemical methods, which utilize ultrasonic irradiation, also offer significant advantages. nih.govmdpi.com The synthesis of 1,3,5-triazine (B166579) derivatives has been achieved in as little as five minutes with high yields using water as the solvent, showcasing a substantial improvement in environmental friendliness over classical heating methods. nih.gov The combination of green approaches with techniques like phase-transfer catalysis (PTC) can further enhance sustainability by enabling reactions under milder conditions and increasing product selectivity. mdpi.com

MethodTypical Reaction TimeSolventEnergy ConsumptionYieldEnvironmental Impact
Conventional Heating 4-5 hoursOrganic Solvents (e.g., DMF, THF)HighModerate to GoodHigh (solvent waste, energy)
Microwave-Assisted 10-30 minutesMinimal or Solvent-freeLow to ModerateGood to Excellent chim.itLow
Sonochemistry 5-60 minutesWater or EthanolLowGood to Excellent nih.govmdpi.comVery Low

This table provides a comparative overview of different synthetic approaches for triazine synthesis based on green chemistry principles. chim.itnih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations of 5 Phenyl 1,2,3 Triazine

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

5-Phenyl-1,2,3-triazine serves as a key substrate in examining the impact of substituents on the reactivity and regioselectivity of IEDDA reactions. nih.gov The phenyl group at the C5 position influences the electronic properties of the triazine ring, thereby modulating its reactivity towards various dienophiles. nih.govscispace.com

Mechanistic Pathways of IEDDA with Dienophiles

The IEDDA reactions of this compound proceed through distinct mechanistic pathways depending on the nature of the dienophile. These reactions are characterized by the interaction of the electron-deficient 1,2,3-triazine (B1214393) (the diene) with an electron-rich dienophile. nih.govrsc.org The frontier molecular orbital (FMO) theory is often invoked to explain the reactivity, where the reaction rate is governed by the energy gap between the LUMO of the diene and the HOMO of the dienophile. rsc.org

The reactions of this compound with ynamines demonstrate a characteristic N1/C4 cycloaddition regioselectivity. nih.gov This means the cycloaddition occurs across the N1 and C4 positions of the triazine ring. nih.gov The phenyl substituent at C5 enhances the reactivity compared to the unsubstituted 1,2,3-triazine. nih.gov However, with less electron-rich acetylenic dienophiles such as ethoxyacetylene and phenylacetylene, this compound does not show detectable reactivity under typical reaction conditions (dioxane, 100 °C). nih.govscispace.com In contrast, more electron-deficient 1,2,3-triazines can react with these dienophiles. nih.govscispace.com

Ketene (B1206846) acetals and ynamines react rapidly with 5-nitro-1,2,3-triazine, a more electron-deficient analog, to yield pyridines through regioselective cycloaddition across the C4/N1 positions. nih.gov

Similar to ynamines, enamines react with this compound with exclusive N1/C4 cycloaddition regioselectivity. nih.gov The nucleophilic carbon of the enamine attaches to the C4 position of the triazine ring. nih.gov The reactivity of this compound with electron-rich olefins is dependent on the nature of the olefin. For instance, it reacts with ketene acetal (B89532) 38 but not with the less reactive enol ethers 39 and 40 under the same conditions. nih.gov This highlights the graduated reactivity conferred by the C5-phenyl substituent. nih.gov

The reaction of methyl 1,2,3-triazine-4-carboxylate with enamines proceeds with cycloaddition across C6/N3, where the nucleophilic carbon of the enamine adds to C6, leading exclusively to pyridine (B92270) products. acs.org

The reaction of 1,2,3-triazines with β-ketoesters provides a route to substituted pyridines. nih.gov For example, the treatment of ethyl this compound-4-carboxylate with methyl 3-oxopentanoate (B1256331) in the presence of a base yields a polysubstituted pyridine. nih.gov This transformation is a classic example of an IEDDA reaction leading to functionalized aromatic systems. nih.gov More recent studies have shown that 1,2,3-triazine 1-oxides react efficiently with β-ketocarbonyl compounds to form oligosubstituted pyridines at room temperature with DBU as the base. rsc.org

The reaction between 1,2,3-triazines and amidines is a powerful method for the synthesis of pyrimidines (1,3-diazines). nih.govmdpi.com This reaction proceeds with high efficiency and selectivity. nih.govacs.org Mechanistic studies, including 15N-labeling and kinetic investigations, have shown that this reaction follows an addition/N2 elimination/cyclization pathway rather than a concerted or stepwise Diels-Alder/retro-Diels-Alder sequence. nih.govacs.org The rate-limiting step is the initial nucleophilic attack of the amidine on the C4 position of the triazine ring. nih.gov

The reaction of this compound with various amidines provides 2,5-disubstituted pyrimidines in good to excellent yields. nih.gov The reaction is highly regioselective, with cycloaddition occurring exclusively across the N1 and C4 positions of the triazine. nih.govnih.gov

DienophileProduct TypeMechanistic PathwayReference
YnaminesPyridines[4+2] Cycloaddition (N1/C4) nih.gov
Acetylenic DienophilesNo Reaction- nih.govscispace.com
EnaminesPyridines[4+2] Cycloaddition (N1/C4) nih.gov
Ketene AcetalsPyridines[4+2] Cycloaddition (N1/C4) nih.gov
β-KetoestersPyridinesIEDDA followed by elimination nih.govrsc.org
AmidinesPyrimidinesAddition/N2 elimination/cyclization nih.govacs.org

Computational Insights into IEDDA Reaction Energetics and Transition States

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of Inverse-Electron-Demand Diels-Alder (IEDDA) reactions involving 1,2,3-triazines. These investigations have provided detailed information on the energetics of the reaction pathways and the structures of the transition states.

The reaction between 1,2,3-triazines and amidines, which was initially thought to follow a concerted or stepwise Diels-Alder/retro-Diels-Alder sequence, has been shown through computational and experimental evidence to more likely proceed via a stepwise addition/N₂ elimination/cyclization pathway. acs.orgacs.orgnih.govescholarship.org The rate-determining step in this process is the initial nucleophilic attack of the amidine on the C4 or C6 position of the triazine ring. acs.orgacs.orgnih.gov

For instance, in the reaction of a 1,2,3,5-tetrazine (B1252110) with an amidine, the free energy barrier for the initial nucleophilic attack at C4 was calculated to be 22.9 kcal/mol, leading to a zwitterionic intermediate. acs.org The subsequent formation of a second bond to form a Diels-Alder-type cycloadduct is highly disfavored, with a transition state energy of 38.7 kcal/mol. acs.org In contrast, the pathway involving N₂ elimination is energetically favored. acs.orgnih.gov Similarly, for the reaction of a 1,2,3-triazine with an amidine, the initial nucleophilic attack at C4 has a free energy barrier of 17.2 kcal/mol, while the subsequent step to form a cycloadduct is again highly unfavorable with a transition state at 35.6 kcal/mol. escholarship.org

Kinetic isotope effect (KIE) studies, both experimental and theoretical, have further supported the proposed addition/elimination mechanism. A significant primary ¹²C/¹³C KIE at the C6 carbon of a 1,2,3-triazine and a strong inverse secondary H/D KIE for the attached proton are consistent with the nucleophilic addition being the rate-determining step. acs.org These findings align with a change in hybridization from sp² to sp³ at the site of attack in the transition state. escholarship.org

The reactivity of substituted 1,2,3-triazines is also a subject of computational investigation. The presence of electron-withdrawing groups on the 1,2,3-triazine ring generally enhances its reactivity in IEDDA reactions by lowering the energy of the LUMO of the diene. rsc.org For example, methyl 1,2,3-triazine-5-carboxylate is exceptionally reactive. nih.gov Computational studies on substituted norbornenes reacting with 1,2,4,5-tetrazines have also highlighted the role of substituent effects on reaction rates, which can be analyzed using the distortion/interaction model. rsc.org

Nucleophilic Addition Reactions

Nucleophilic addition is a key reaction type for 1,2,3-triazines, showcasing the electrophilic nature of the heterocyclic ring. nih.gov These reactions often proceed with subsequent ring-opening and loss of dinitrogen, leading to the formation of new acyclic or heterocyclic structures.

The regiochemistry of nucleophilic attack on the 1,2,3-triazine ring is a critical aspect of its reactivity, with the C4 and C6 positions being the primary sites of attack. researchgate.netnih.govnih.govacs.org The selectivity is influenced by the nature of the nucleophile and the substitution pattern on the triazine ring, particularly in the case of 1,2,3-triazine 1-oxides. researchgate.netnih.govacs.org

Nucleophilic attack at the C4 position of the 1,2,3-triazine ring has been observed with certain nucleophiles. For example, the reaction of 1,2,3-triazine with secondary amines proceeds via nucleophilic addition at the C4 position, followed by the loss of N₂ and hydrolysis to yield β-aminoenals. nih.govorganic-chemistry.org This reaction provides a direct method for the synthesis of these valuable compounds. organic-chemistry.org

In the case of unsymmetrically substituted 1,2,3-triazines, such as ethyl this compound-4-carboxylate, the situation becomes more complex. While some reactions with C- and N-nucleophiles proceed via attack at the C6 position, certain nucleophiles exhibit a preference for the C4 position. nih.gov

The introduction of an N-oxide functionality at the N1 position significantly alters the site selectivity of nucleophilic attack. In 1,2,3-triazine 1-oxides, a notable reversal of site selectivity is observed for certain nucleophiles compared to the parent 1,2,3-triazines. researchgate.netnih.govacs.orgthieme-connect.com

Alkoxides and some sulfur nucleophiles, such as thiophenoxide, show a high selectivity for the C4 position in 1,2,3-triazine 1-oxides. researchgate.netnih.govacs.orgthieme-connect.com This is in contrast to their attack at the C6 position in the corresponding 1,2,3-triazines. researchgate.netthieme-connect.com Computational studies have corroborated these findings, indicating that for methoxide (B1231860) addition to a 1,2,3-triazine 1-oxide, the transition state for C4 attack is lower in energy than for C6 attack. nih.gov This preference is attributed to a combination of electronic factors, including stronger charge transfer interactions in the C4 transition state. nih.gov

Conversely, other nucleophiles like hydride (from NaBH₄) and certain carbon and nitrogen nucleophiles consistently attack the C6 position in both 1,2,3-triazines and their 1-oxides. researchgate.netnih.govacs.orgthieme-connect.com However, the reactions are generally faster with the 1-oxides. researchgate.netnih.govthieme-connect.com

The following table summarizes the observed site selectivity for various nucleophiles with 1,2,3-triazines and 1,2,3-triazine 1-oxides.

Nucleophile1,2,3-Triazine Attack Position1,2,3-Triazine 1-Oxide Attack Position
C- and N-nucleophiles (in IEDDA)C6 researchgate.netnih.govacs.orgC6 researchgate.netnih.govacs.org
Hydride (NaBH₄)C6 researchgate.netnih.govacs.orgC6 researchgate.netnih.govacs.org
AlkoxidesC6 thieme-connect.comC4 researchgate.netnih.govacs.orgthieme-connect.com
ThiophenoxideC6 researchgate.netnih.govC4 researchgate.netnih.gov
CysteineC6 nih.govC4 nih.gov
GlutathioneC6 nih.govC4 nih.gov

This table is based on available research and may not be exhaustive.

Mechanistic studies have revealed that many reactions of 1,2,3-triazines, often classified as IEDDA reactions, proceed through a stepwise nucleophilic addition-elimination pathway rather than a concerted cycloaddition. acs.orgnih.govnih.gov This is particularly true for reactions with polar reagents like amidines. acs.orgnih.gov

The reaction of 1,2,3-triazine with secondary amines to form β-aminoenals is a clear example of a nucleophilic addition mechanism. nih.govorganic-chemistry.org The process involves the initial attack of the amine at the C4 position, leading to an intermediate that loses a molecule of dinitrogen. organic-chemistry.org Subsequent hydrolysis of the resulting imine furnishes the final product. organic-chemistry.org

In the case of reactions with amidines, extensive mechanistic investigations, including ¹⁵N-labeling, kinetic studies, and KIE measurements, have been conducted. acs.orgacs.orgnih.gov These studies have demonstrated that the initial nucleophilic attack of the amidine on the triazine ring is the rate-limiting step. acs.orgacs.orgnih.gov This is followed by a rapid, energetically favorable elimination of N₂ and subsequent cyclization to form the final pyrimidine (B1678525) product. acs.orgnih.gov The alternative pathway, a stepwise Diels-Alder cycloaddition, is considered energetically disfavored. acs.orgnih.gov

Computational studies have played a crucial role in mapping out the potential energy surfaces for these reactions, confirming the favorability of the addition-elimination mechanism. acs.orgnih.gov These studies help to understand the influence of steric and electronic factors on the reaction outcomes. researchgate.netnih.govnih.govacs.org

Site Selectivity in Nucleophilic Attack on 1,2,3-Triazines

Electrophilic Reactions and Protonation Studies

While 1,2,3-triazines are generally electron-deficient and thus more susceptible to nucleophilic attack, their reactions with electrophiles and their protonation behavior have also been investigated. Due to the presence of three nitrogen atoms, the triazine ring has a lower resonance energy than benzene (B151609), making electrophilic aromatic substitution difficult. chemeurope.comwikipedia.org

Protonation of triazine derivatives has been studied using techniques like NMR spectroscopy. nih.gov These studies reveal that protonation increases the barrier to rotation around the bond connecting a substituent to the triazine ring. nih.gov For instance, the rotational barrier for a dimethylamine (B145610) group attached to a triazine increases by 2-3 kcal/mol upon protonation. nih.gov The free energy of activation for this rotation in protonated triazines is also influenced by the solvent's dielectric constant, with more polar solvents leading to a lower barrier. nih.gov

Computational studies on protonated triazine-based structures have shown that protonation leads to a reduction in the electronic gap. arxiv.org The site of protonation, whether on the triazine ring itself or on a substituent, influences the charge distribution and electronic structure of the molecule. arxiv.org For example, protonation of 1,3,5-tris-(4-aminophenyl) triazine can occur on either the triazine ring or an amino group, leading to distinct changes in the molecular properties. arxiv.org

In sufficiently acidic environments, some substituted triazines can undergo degradation reactions that are initiated by protonation. researchgate.netresearchgate.net For example, the degradation of desethyl atrazine (B1667683) and desethyl terbutylazine, which involves the cleavage of a chlorine atom, is a pH-dependent process that proceeds via the protonated form of the compounds. researchgate.net

Protonation Sites and Their Impact on Reactivity

The protonation of this compound is a fundamental aspect of its chemistry, influencing its subsequent reactions. Theoretical studies using computational methods have been employed to determine the most probable site of protonation. These calculations focus on the stability of the resulting cations formed by the addition of a proton to one of the nitrogen atoms in the triazine ring.

Investigations have shown that the N-2 position is the most favorable site for protonation. arxiv.org This preference is attributed to the "pyridine-like" character of the N-2 nitrogen, which makes it the most basic site in the molecule. arxiv.org The resulting cation, protonated at N-2, is more stable compared to cations formed by protonation at other nitrogen atoms. This initial protonation event is critical as it alters the electron distribution within the triazine ring, thereby activating it for subsequent reactions.

Quaternization Reactions and Triazinium Salt Formation

Quaternization reactions involve the alkylation of a nitrogen atom in the this compound ring, leading to the formation of triazinium salts. These reactions provide further insight into the nucleophilic character of the nitrogen atoms. Experimental studies on the quaternization of this compound with methyl iodide have demonstrated that the reaction is highly regioselective.

The exclusive product formed is 2-methyl-5-phenyl-1,2,3-triazinium iodide, indicating that the N-2 position is the most nucleophilic and reactive site for alkylation. This observation is in agreement with theoretical predictions for protonation, which also identify N-2 as the most basic center. The resulting triazinium salt is a stable crystalline compound.

ReactantReagentProductSite of Attack
This compoundMethyl Iodide2-Methyl-5-phenyl-1,2,3-triazinium iodideN-2

Ring-Opening and Rearrangement Reactions

The thermal decomposition of this compound through pyrolysis results in the extrusion of molecular nitrogen (N₂), a common fragmentation pathway for triazines. This process generates a high-energy intermediate that can undergo further rearrangements. Flash vacuum pyrolysis (FVP) of 1,2,3-benzotriazines, which are structurally related to phenyl-1,2,3-triazines, is known to produce reactive intermediates that can lead to various heterocyclic systems. chim.it In the case of 1,2,3-benzotriazines, pyrolysis can lead to the formation of benzazete (an aza-benzocyclobutene) through the cyclization of a diradical intermediate formed after nitrogen loss. researchgate.netcdnsciencepub.com This suggests that under pyrolytic conditions, this compound could potentially form a phenyl-substituted aza-benzocyclobutene, although other rearrangement pathways may also be accessible.

While not a direct rearrangement of this compound itself, related 1,2,3-triazine derivatives are involved in complex cascade rearrangements that lead to the synthesis of dihydrotriazine structures. For example, the reactions of 1,2,3-triazolium-1-aminides with propiolate esters can initiate a cascade sequence involving a Huisgen cycloaddition followed by a series of rearrangements to yield fluorescent 2,5-dihydro-1,2,3-triazine derivatives. scispace.comresearchgate.net This process involves the expansion of the triazole ring into a dihydrotriazine ring. Such cascade reactions are significant for their ability to construct complex heterocyclic systems in a single pot, often with high efficiency. scispace.comresearchgate.net

Precursor TypeReaction TypeKey IntermediateProduct Class
1,2,3-Triazolium-1-aminidesHuisgen Cycloaddition / RearrangementZwitterionic species2,5-Dihydro-1,2,3-triazines

Advanced Spectroscopic and Structural Characterization of 5 Phenyl 1,2,3 Triazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of 5-phenyl-1,2,3-triazine by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Proton (¹H) and carbon-13 (¹³C) NMR spectra offer precise information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the nuclei.

In the ¹H NMR spectrum of a related compound, 5-(4-(tert-butyl)phenyl)-1,2,3-triazine, the two equivalent protons on the triazine ring appear as a singlet at approximately 9.31 ppm. uzh.ch The protons of the phenyl group typically resonate in the aromatic region, between 7.0 and 8.5 ppm, with their specific shifts and splitting patterns depending on their position relative to the triazine ring and any other substituents. uzh.chrsc.org For instance, in N, N-dimethyl-6-phenyl-1,3,5-triazine-2,4-diamine, the phenyl protons appear as multiplets between δ 7.43 and 8.38 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the triazine ring appearing at distinct chemical shifts. For example, in derivatives of 1,2,4-triazine (B1199460), the carbon atoms of the triazine ring have been observed at various shifts depending on the substitution pattern. researchgate.net The phenyl carbons also give rise to characteristic signals in the aromatic region of the ¹³C NMR spectrum, typically between 125 and 135 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Phenyl-Triazine Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz) Reference
5-(4-(tert-Butyl)phenyl)-1,2,3-triazine ¹H 9.31 s (2H, triazine-H) uzh.ch
7.71–7.66 m (2H, phenyl-H) uzh.ch
7.63–7.59 m (2H, phenyl-H) uzh.ch
N, N-dimethyl-6-phenyl-1,3,5-triazine-2,4-diamine ¹H 8.38–8.37 m (2H, phenyl-H) rsc.org
7.52–7.47 m (1H, phenyl-H) rsc.org
7.47–7.43 m (2H, phenyl-H) rsc.org
5-Phenyl-1,2,4-triazine-3-thiol ¹³C 176–180 C3 (thione/thiol)

Note: The data presented are for closely related phenyl-triazine derivatives and serve as a reference for the expected chemical shifts for this compound.

While ¹H and ¹³C NMR are fundamental, advanced two-dimensional (2D) NMR techniques are invaluable for unambiguous assignment of signals and for probing the stereochemistry and conformational dynamics of molecules. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, providing definitive structural assignments. researchgate.net These methods have been instrumental in determining the structure of complex triazine derivatives. researchgate.net For certain substituted triazines, the stereochemistry has been elucidated based on ¹H-¹H vicinal coupling constants measured from phase-sensitive DQF-COSY spectra. ipb.pt In some cases, the presence of isomers and their interconversion can be observed and studied using NMR spectroscopy. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound and its derivatives exhibit characteristic bands corresponding to the vibrations of the triazine and phenyl rings.

Triazine Ring Vibrations : The triazine ring has several characteristic vibrations. For instance, in 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines, a strong Raman band near 770 cm⁻¹ is assigned to the ring breathing vibration of the 1,2,4-triazine ring. nih.gov An out-of-plane bending vibration of the substituted 1,2,4-triazine ring is observed as a medium to strong band near 800 cm⁻¹ in the infrared spectra. nih.gov

Phenyl Ring Vibrations : The phenyl group gives rise to several characteristic bands. A prominent peak around 1601 cm⁻¹ in the Raman spectrum of phenyl carbon nitride is related to the motion of the phenyl group. researchgate.net The C=C stretching vibrations of the phenyl ring typically appear in the 1400-1600 cm⁻¹ region.

C-N and C=N Vibrations : Stretching vibrations associated with carbon-nitrogen heterocycles are generally observed in the range of 1230-1580 cm⁻¹. researchgate.net The C=N stretching of the triazine ring in a derivative was found at 1595 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for Phenyl-Triazine Derivatives

Vibrational Mode Wavenumber (cm⁻¹) Technique Compound Context Reference
Phenyl group motion 1601 Raman Phenyl carbon nitride researchgate.net
C=N stretch (triazine) 1595 IR 5-Phenyl-1,2,4-triazine-3-thiol
C-N heterocycle stretch 1230-1580 IR Phenyl-doped carbon nitride researchgate.net
Triazine ring breathing ~770 Raman 3,5-diamino-6-(o-substituted phenyl)-1,2,4-triazines nih.gov

Note: The specific frequencies for this compound may vary slightly from the examples provided.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₉H₇N₃. sigmaaldrich.com The experimentally determined mass from HRMS can be compared to the calculated theoretical mass to confirm the elemental composition. For example, in the analysis of various triazine derivatives, HRMS (ESI-TOF) has been used to confirm the calculated molecular formulas by matching the found m/z values of the [M+H⁺] ions. nih.gov This technique is a standard and essential tool for the structural confirmation of newly synthesized triazine compounds. nih.gov

Fragmentation Pathways and Structural Insights

Mass spectrometry provides critical information about the structure of this compound and its derivatives through the analysis of their fragmentation patterns under electron impact. While specific fragmentation data for this compound itself is not extensively detailed in the provided results, general principles for related triazine compounds can be inferred. The fragmentation of triazine rings often involves the loss of stable molecules and the formation of characteristic ions.

For instance, in the mass spectra of 1,3,5-triazin-2-one derivatives, fragmentation pathways include the loss of the substituent at the 5-position, leading to a common cation. arkat-usa.org These derivatives also exhibit extrusion and ring-contraction processes, which result in the formation of smaller three- and four-membered ring fragments. arkat-usa.org In more complex systems like 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives, fragmentation can occur through multiple pathways, involving the loss of groups such as cyanobenzene and subsequent breakdown to smaller, stable ions. derpharmachemica.com

The mass spectral fragmentation patterns are crucial for confirming the assigned structures and distinguishing between regioisomers. researchgate.net For example, the mass spectrum of a naphtho[2,3-f]-1,2,4-triazepine derivative showed a molecular ion and characteristic fragmentation peaks that were consistent with the proposed structure. researchgate.net High-resolution mass spectrometry (HRMS) is a powerful tool to determine the elemental composition of fragment ions, which aids in elucidating complex fragmentation mechanisms. acs.org

Table 1: General Fragmentation Patterns in Triazine Derivatives

Compound Type Key Fragmentation Observations Reference
1,3,5-Triazin-2-ones Loss of 5-substituent, ring-contraction to 3- and 4-membered rings. arkat-usa.org
1,2,4-Triazino-[2,1-a]-1,2,4-triazines Loss of cyanobenzene, further fragmentation to stable ions. derpharmachemica.com
Naphtho[2,3-f]-1,2,4-triazepines Presence of characteristic fragmentation peaks confirming the structure. researchgate.net
Doubly 15N-labeled 1,3,5-triazines Used to distinguish between reaction mechanisms via HRMS analysis. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is also crucial for identifying the dominant tautomeric form in the solid state. For example, in 3-phenyl-1H-1,2,4-triazol-5-amine, two tautomers co-crystallize, with one being essentially planar and the other exhibiting a significant dihedral angle between the phenyl and triazole rings. researchgate.net In other triazine derivatives, the thione form is found to be thermodynamically favored in the solid state.

Table 2: Selected Crystallographic Data for Phenyl-Triazine Derivatives

Compound Dihedral Angle (Phenyl-Triazine) Key Structural Feature Reference
3-(Methylthio)-5-phenyl-1,2,4-triazine 11.77 (7)° Slight twist between rings. nih.gov
5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine 53.35 (2)° and 50.43 (2)° Significant twist of both phenyl rings. nih.gov
3-Phenyl-1H-1,2,4-triazol-5-amine 2.3 (2)° and 30.8 (2)° Co-crystallization of two tautomers with different planarity. researchgate.net

The solid-state structure of this compound and its analogs is stabilized by a variety of intermolecular interactions. These interactions dictate the crystal packing and influence the material's physical properties.

In the crystal structure of 3-(methylthio)-5-phenyl-1,2,4-triazine, π-π stacking interactions are observed between the triazine and phenyl rings with an intercentroid distance of 3.7944 (4) Å, and between centrosymmetrically related triazine rings with an intercentroid distance of 3.7359 (3) Å. nih.gov These interactions lead to the formation of molecular layers. nih.gov Similarly, C-H···N hydrogen bonds and C-H···π interactions are significant in stabilizing the crystal packing of 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine. nih.gov

Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts. For a 1,2,3-triazole derivative, this analysis revealed that H···H, N···H/H···N, C···H/H···C, and O···H/H···O contacts are the most significant interactions. iucr.org In 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium nitrate (B79036), numerous unique N-H···O and N-H···N hydrogen bonds form complex hydrogen-bonded tapes. rsc.org

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides valuable insights into the electronic structure and photophysical properties of this compound derivatives.

The UV-Vis absorption spectra of phenyl-triazine derivatives typically show multiple absorption bands corresponding to π-π* transitions within the aromatic rings. For instance, aromatic dendrimers with 1,3,5-triazine (B166579) cores exhibit absorption maxima around 250 nm and 325 nm, attributed to the benzene (B151609) and triazine moieties. nih.gov The introduction of different substituents on the triazine or phenyl rings can tune these optical properties. For example, a red shift in the absorption spectra is observed in aromatic amine-substituted triazines compared to those with aliphatic amines. researchgate.net

Many triazine derivatives are fluorescent. For example, 2,5-dihydro-1,2,3-triazine derivatives show dual absorption at approximately 310 nm and 390 nm, with fluorescent emission at around 480 nm and 528 nm. scispace.com The emission properties can be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.netmdpi.com The emission intensity and wavelength can shift with changing solvent polarity. mdpi.com

Table 3: Photophysical Data for Selected Triazine Derivatives

Compound/Derivative Class Absorption Maxima (λmax, nm) Emission Maxima (λem, nm) Key Observation Reference
Aromatic dendrimers with 1,3,5-triazine cores ~250, ~325 - Absorption from benzene and triazine moieties. nih.gov
2,5-Dihydro-1,2,3-triazine derivatives ~310, ~390 ~480, ~528 Dual absorption and emission bands. scispace.com
Styryl 1,3,5-triazine derivatives 354-381 399-422 Solvent-dependent emission (solvatochromism). nih.gov
Bithienyl derivatives of triazine ~400 ~460 Emission shifted to red compared to benzene analogs. longdom.org

The Stokes shift, which is the difference between the absorption and emission maxima, is a crucial parameter for fluorescent probes. A large Stokes shift is desirable as it minimizes self-absorption and improves the signal-to-noise ratio. google.com

Several 1,2,3-triazine (B1214393) derivatives exhibit a significant Stokes shift. For example, 2,5-dihydro-1,2,3-triazine derivatives display a Stokes shift of approximately 200 nm, making them attractive candidates for biological fluorescent labeling. scispace.commaynoothuniversity.ie This large separation between excitation and emission wavelengths allows for the use of simpler optical setups. scispace.com The sensitivity of their emission to the local environment further enhances their potential as biological probes to study structural changes in macromolecules. scispace.com Other classes of triazine derivatives, such as those undergoing excited-state intramolecular proton transfer (ESIPT), can also exhibit very large Stokes shifts, exceeding 10,000 cm⁻¹. researchgate.net

Computational and Theoretical Investigations of 5 Phenyl 1,2,3 Triazine

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecular properties of 5-Phenyl-1,2,3-triazine, defining its electronic characteristics and charge distribution, which are fundamental to its reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability.

Theoretical studies on phenyltriazine isomers have been conducted to determine these properties. While the conjugation between the phenyl and triazine rings suggests a planar structure, steric hindrance between hydrogen atoms can favor a non-planar geometry, influencing the electronic properties. karatekin.edu.tr Calculations using methods like Hartree-Fock (HF) and DFT (B3LYP) with a 6-31++G(d,p) basis set have been employed to analyze these molecules. karatekin.edu.trkaratekin.edu.tr The HOMO-LUMO energy gap is a key parameter derived from these calculations, reflecting the molecule's chemical reactivity. irjweb.com For phenyltriazines, these computational studies help in understanding how the position of nitrogen atoms affects the electronic structure. karatekin.edu.tr

Table 1: Calculated Electronic Properties of this compound
MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
B3LYP/6-31++G(d,p)-6.91-1.555.36
HF/6-31++G(d,p)-9.011.8210.83

Data sourced from theoretical calculations on phenyltriazine isomers. The values represent calculated energies at the equilibrium geometry.

Calculations show that the dipole moment, like other electronic properties, is sensitive to the conformation of the molecule, specifically the dihedral angle between the phenyl and triazine rings. karatekin.edu.tr The charge distribution, often visualized using molecular electrostatic potential (MEP) maps, identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting sites of chemical reactions. dergipark.org.trnih.gov In triazine derivatives, the nitrogen atoms typically represent centers of negative charge. colab.ws

Table 2: Calculated Dipole Moment of this compound
MethodDipole Moment (Debye)
B3LYP/6-31++G(d,p)3.85
HF/6-31++G(d,p)4.18

Data sourced from theoretical calculations on phenyltriazine isomers at their equilibrium geometry. karatekin.edu.tr

Conformational Analysis and Torsional Potentials

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis focuses on the rotation around the single bond connecting the phenyl and triazine rings.

The equilibrium geometry of this compound is a balance between two opposing effects: the electronic conjugation between the two rings, which favors a planar conformation (dihedral angle of 0°), and the steric repulsion between the ortho-hydrogen atoms of the phenyl ring and the atoms of the triazine ring, which favors a non-planar structure. karatekin.edu.tr

Computational studies using various levels of theory have been performed to determine the most stable conformation. karatekin.edu.tr For this compound, calculations indicate that the molecule adopts a non-planar conformation in its ground state, with an equilibrium torsional angle of approximately 37.8° (B3LYP) or 37.5° (HF). karatekin.edu.tr This twisted structure represents the minimum on the potential energy surface. It has been suggested that the compound can exist in different conformations, including dihedral (planar) and nonplanar (boat or chair) forms. biosynth.com

The energy required to rotate the phenyl ring relative to the triazine ring is known as the rotational barrier. This barrier provides insight into the molecule's conformational dynamics at different temperatures. The potential energy surface for this rotation can be mapped by calculating the energy of the molecule at various fixed dihedral angles. karatekin.edu.tr

For this compound, the planar conformation (0° dihedral angle), where conjugation is maximized, represents a rotational barrier. The energy at this planar conformation is higher than the equilibrium state due to steric hindrance. The highest point on the energy profile (the transition state for rotation) occurs when the two rings are perpendicular (90° dihedral angle), as this completely disrupts π-conjugation without fully alleviating steric clash. karatekin.edu.tr

Table 3: Calculated Rotational Energy Barriers for this compound
MethodEnergy at 0° (kcal/mol)Energy at 90° (kcal/mol)
B3LYP/6-31++G(d,p)1.571.60
HF/6-31++G(d,p)1.441.49

Energies are relative to the minimum energy at the equilibrium dihedral angle. karatekin.edu.tr

Reaction Mechanism Modeling using Density Functional Theory (DFT)

DFT calculations are extensively used to model reaction pathways, identify transition states, and calculate activation energies, thereby providing detailed mechanistic insights that complement experimental findings.

The electron-deficient nature of the 1,2,3-triazine (B1214393) ring makes it a good candidate for reactions with nucleophiles. acs.org DFT studies have been instrumental in understanding the regioselectivity and mechanism of these reactions. For instance, in inverse electron demand Diels-Alder (IEDDA) reactions, computational studies have accurately predicted the relative reactivity of different substituted 1,2,3-triazines. nih.gov For this compound reacting with electron-rich dienophiles, calculations show that the reaction proceeds with high regioselectivity. nih.gov

Furthermore, DFT has been used to investigate the mechanism of the reaction between 1,2,3-triazines and amidines. acs.org These studies have challenged the initially assumed concerted Diels-Alder pathway, instead proposing a stepwise mechanism involving nucleophilic attack of the amidine on the C4 position of the triazine, followed by N₂ elimination and subsequent cyclization. acs.org The calculated energy barriers for this pathway were found to be in good agreement with experimental results. acs.org

DFT has also been applied to model nucleophilic aromatic substitution (SNAr) reactions. In the reaction of 5-bromo-1,2,3-triazines with phenols, DFT calculations were used to analyze the chemoselectivity between the C4 and C5 positions. acs.org The results indicated that the reaction proceeds via a concerted addition-elimination mechanism, with the phenoxide ion attacking the C5 position, which was consistent with the experimentally observed products. acs.org

Elucidation of Nucleophilic Addition Mechanisms and Transition States

While IEDDA reactions of 1,2,3-triazines are often depicted as concerted pericyclic reactions, detailed computational investigations have revealed that many proceed through a stepwise mechanism. acs.orgescholarship.org This alternative pathway involves an initial nucleophilic addition to the triazine ring, followed by the elimination of dinitrogen (N₂) and subsequent cyclization. nih.govnih.gov DFT calculations have been crucial in distinguishing between these mechanistic possibilities and identifying the rate-determining steps. acs.org

For the reaction of 1,2,3-triazines with amidines, extensive computational studies have shown that a concerted Diels-Alder transition state could not be located. acs.orgescholarship.org Instead, the reaction proceeds via a stepwise pathway where the initial nucleophilic attack of the amidine nitrogen at the C4 or C6 position of the triazine is the rate-limiting step. acs.orgescholarship.org

Reaction StepSystemCalculated Free Energy Barrier (kcal/mol)
Initial Nucleophilic AttackAmidine + 1,2,3-Triazine (model)17.2

This table shows the calculated free energy barrier for the rate-determining nucleophilic addition step in the reaction between an amidine and a model 1,2,3-triazine, as determined by DFT calculations. Data sourced from acs.orgescholarship.org.

These computational models are in excellent agreement with experimental findings, including kinetic isotope effect studies and Hammett relationships, which show a buildup of positive charge on the amidine in the transition state, consistent with a nucleophilic attack mechanism. acs.org Furthermore, theoretical studies on unsymmetrically substituted 1,2,3-triazines have clarified the factors governing regioselectivity (C4 vs. C6 attack). nih.gov Analysis of transition state structures revealed that the distortion energy of the triazine ring required to achieve the transition state geometry is a primary determinant of the preferred site of attack. nih.gov For many nucleophiles, attack is favored at the less sterically hindered C6 position. nih.govnih.gov

Prediction of Spectroscopic Parameters from First Principles

First-principles quantum chemical calculations, particularly DFT, are powerful methods for predicting the spectroscopic properties of molecules like this compound, providing valuable support for experimental structure elucidation. nih.govnih.gov These ab initio methods can calculate parameters for Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

For NMR spectra, the Gauge-Invariant Atomic Orbital (GIAO) method is widely employed within a DFT framework (e.g., B3LYP/6-311++G(d,p)) to calculate the ¹H and ¹³C chemical shifts. scielo.br These calculations are often performed using a polarizable continuum model (PCM) to account for solvent effects. scielo.br The predicted chemical shifts for triazine derivatives generally show good correlation with experimental values, aiding in the assignment of complex spectra. nih.govacs.org

Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. nih.govscielo.br By computing the energies of electronic transitions, typically from the HOMO to the LUMO or other frontier orbitals, TD-DFT can predict the maximum absorption wavelengths (λmax) observed in UV-Vis spectra. nih.gov These calculations help to understand the nature of the electronic transitions, such as π-π* transitions within the aromatic system. researchgate.net Similarly, vibrational frequencies from IR and Raman spectra can be computed, and after applying appropriate scaling factors, these calculated frequencies align well with experimental data, allowing for the assignment of specific vibrational modes to observed spectral bands. researchgate.net

ParameterCompoundExperimental Value (ppm)Calculated Value (ppm)
¹³C NMR (Imine Carbon)N-acylhydrazone derivative147.68152.40
¹³C NMR (Carbonyl Carbon)N-acylhydrazone derivative157.78164.00

This table presents a comparison of experimental and computationally predicted ¹³C NMR chemical shifts for representative functional groups in a related heterocyclic compound, illustrating the typical accuracy of the GIAO-DFT method. Data sourced from nih.gov.

Advanced Applications and Research Horizons of 5 Phenyl 1,2,3 Triazine

Role in Synthetic Organic Chemistry as a Versatile Synthon

In the realm of synthetic organic chemistry, 5-Phenyl-1,2,3-triazine has emerged as a valuable synthon, or building block, for constructing more complex molecular architectures. Its inherent reactivity, governed by the electron-deficient nature of the triazine ring, allows it to participate in specialized cycloaddition reactions, paving the way for the efficient synthesis of other heterocyclic systems.

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

A primary application of this compound is its role as a precursor in the synthesis of diverse, nitrogen-containing heterocyclic scaffolds. alkalisci.com Triazines, in general, are recognized as important building blocks in medicinal chemistry and for the creation of various bioactive compounds. rsc.orgscilit.comnih.govnih.gov Specifically, this compound serves as a diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. This type of reaction is particularly effective when the triazine reacts with electron-rich dienophiles.

The reaction proceeds with the expulsion of dinitrogen (N₂), leading to the formation of new heterocyclic rings. For instance, its reaction with ketene (B1206846) acetals can yield substituted pyrimidines and pyridines, which are core structures in many pharmaceuticals and functional materials. alkalisci.com This synthetic utility makes this compound a powerful tool for chemists to access novel molecular frameworks that would be challenging to synthesize through other methods.

Table 1: Synthesis of Heterocyclic Scaffolds from this compound via IEDDA Reactions

DienophileResulting Heterocyclic ScaffoldKey FeatureReference
Electron-Rich Alkenes (e.g., Ketene Acetals)PyrimidinesFormation of a six-membered ring with two nitrogen atoms. alkalisci.com
EnaminesPyridinesFormation of a functionalized pyridine (B92270) ring. alkalisci.com
YnaminesPyridinesProvides access to highly substituted pyridine derivatives. alkalisci.com

Development of Novel Reaction Methodologies

The use of this compound has contributed to the development of novel reaction methodologies, most notably the application of the IEDDA reaction for heterocyclic synthesis. alkalisci.com Research by Boger and coworkers highlighted that substituent effects on the 1,2,3-triazine (B1214393) ring significantly influence reactivity and the scope of the cycloaddition. alkalisci.com This has allowed for a more predictable and controlled approach to synthesizing a variety of nitrogen-containing heterocycles. The ability to generate complex structures from a relatively simple precursor under mild conditions represents a significant advancement in synthetic efficiency.

Contributions to Materials Science Research

The unique electronic and photophysical properties of the this compound core have garnered interest in materials science. alkalisci.combiosynth.com Its applications range from the development of new polymers and dyes to the creation of sophisticated optoelectronic components and fluorescent sensors.

Polymer and Dye Development

While the broader class of 1,3,5-triazines is widely used in polymer and dye synthesis, the 1,2,3-triazine isomer also holds significant potential. researchgate.netmdpi.comresearchgate.net Research has demonstrated the synthesis of new fluorescent 2,5-dihydro-1,2,3-triazine derivatives that function as reactive fluorophores. maynoothuniversity.ie These molecules are of particular interest because they can be incorporated into larger systems, such as polymers, to create intrinsically fluorescent materials. The functional groups on these fluorophores allow for covalent attachment to polymer backbones or other substrates. maynoothuniversity.ie This opens possibilities for creating specialized materials for applications like sensors, security inks, and biological labeling. The development of such reactive dyes from the 1,2,3-triazine scaffold is a key area of ongoing research. maynoothuniversity.ie

Optoelectronic Materials and Fluorescent Probes

This compound and its derivatives exhibit notable electronic and optical properties that make them suitable for optoelectronic applications. alkalisci.combiosynth.com The molecule possesses a dipole moment due to its nitrogen atoms and can exist in different conformations, which can influence its optical characteristics. biosynth.com

A significant finding is the development of fluorophores from the 1,2,3-triazine series that display a very large Stokes shift, approximately 200 nm. maynoothuniversity.ie A large Stokes shift, which is the difference between the absorption and emission maxima, is highly desirable for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio in detection applications. This property makes these compounds excellent candidates for use as real-time sensors and for biological fluorescent labeling experiments. maynoothuniversity.ie While some research has focused on related 1,2,3-triazole structures for creating fluorescent probes for specific ions like mercury, the inherent photophysical properties of 1,2,3-triazines suggest a similar, if not broader, potential in this area. maynoothuniversity.ienih.gov

Table 2: Photophysical Properties of a Representative 2,5-dihydro-1,2,3-triazine Fluorophore

PropertyValueSignificanceReference
Excitation Wavelength (λex)~365 nmExcitation in the near-UV range. maynoothuniversity.ie
Emission Wavelength (λem)~565 nmEmission in the visible (green-yellow) range. maynoothuniversity.ie
Stokes Shift~200 nmExceptionally large, reduces signal overlap and enhances detection sensitivity. maynoothuniversity.ie
Potential ApplicationBiological Fluorescent LabelingHigh sensitivity and low background interference. maynoothuniversity.ie

Applications in Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.orgnih.gov This effect is typically caused by the restriction of intramolecular motions (RIM), such as rotation or vibration, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. nih.govacs.org

While direct AIE studies on this compound are not extensively documented, research on the closely related phenyl-1,3,5-triazine isomer has demonstrated its potential in AIE systems. acs.orgacs.org A hydrogel constructed from a phenyl-1,3,5-triazine monomer exhibited blue fluorescence in its aggregated, polymeric state, a classic example of AIE behavior. acs.org The AIE effect in this system was attributed to both the polymer formation and intermolecular hydrogen bonds restricting the motion of the triazine moieties. acs.org

Given that the core principles of AIE are based on molecular structure and the restriction of motion, the structural features of this compound suggest it could be a promising candidate for designing new AIE-active materials (AIEgens). The non-planar conformations and potential for restricted rotation of the phenyl group could be exploited to develop novel AIE systems for applications in sensors, bio-imaging, and optoelectronic devices. rsc.org

Explorations in Bioactive Molecule Design (In Vitro and Mechanistic Focus)

The triazine scaffold is a cornerstone in medicinal chemistry, valued for its structural versatility and wide range of pharmacological properties. nih.govnih.gov Phenyl-substituted triazine derivatives, in particular, have been a focus of research for developing novel therapeutic agents.

Investigation of Anticancer Potential: Cellular Mechanism Studies (e.g., Cell Cycle Arrest, Apoptosis Induction in Cell Lines)

Phenyl-triazine derivatives have demonstrated significant potential as anticancer agents by interfering with key cellular processes required for tumor growth. researchgate.net Mechanistic studies show that these compounds can induce cancer cell death through pathways such as cell cycle arrest and apoptosis. researchgate.net

For instance, a series of 5,6-diaryl-1,2,4-triazine hybrids bearing a 1,2,3-triazole linker were evaluated for their antiproliferative activity against MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) cell lines. nih.gov One derivative, compound 11E, showed potent inhibitory effects and was found to arrest the cell cycle at the G2/M phase in MGC-803 cells. nih.gov Further investigation revealed that it induced apoptosis by decreasing the mitochondrial membrane potential. nih.gov Similarly, certain pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govpreprints.orgtriazine sulfonamides were found to cause an accumulation of cells in the G0/G1 phase in BxPC-3 and PC-3 cancer cells. mdpi.com

The pro-apoptotic activity of these compounds is a key mechanism of their anticancer effect. Studies on various triazine derivatives have confirmed their ability to induce apoptosis in HeLa, HCT 116, and BxPC-3 cell lines. mdpi.com One study showed that a specific triazine derivative induced apoptosis in a dose-dependent manner in HT-1080 fibrosarcoma cells. biointerfaceresearch.com This process is often initiated via the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential and the subsequent activation of caspases. nih.govnih.gov

Table 1: In Vitro Anticancer Activity of Selected Phenyl-Triazine Derivatives

Compound Cell Line IC₅₀ (µM) Mechanism of Action Reference
11E (5,6-diphenyl-1,2,4-triazine hybrid) MGC-803 8.13 G2/M phase arrest, Apoptosis nih.gov
4f (imamine-1,3,5-triazine derivative) MDA-MB-231 (Breast) 6.25 Anti-proliferative rsc.org
4k (imamine-1,3,5-triazine derivative) MDA-MB-231 (Breast) 8.18 Anti-proliferative rsc.org
5i (benzimidazole-1,3,5-triazine derivative) Capan-1 (Pancreatic) 2.4 Anti-proliferative researchgate.net
7b (benzimidazole-1,3,5-triazine derivative) Capan-1 (Pancreatic) 1.9 Anti-proliferative researchgate.net
4m (s-triazine-hydrazone derivative) HCT-116 (Colon) 5.10 Anti-proliferative mdpi.com
4n (s-triazine-hydrazone derivative) HCT-116 (Colon) 4.54 Anti-proliferative mdpi.com

Assessment of Antimicrobial and Antifungal Activities (In Vitro Studies)

The phenyl-triazine scaffold is a recognized pharmacophore in the development of antimicrobial and antifungal agents. irjse.in In vitro studies have confirmed the efficacy of various derivatives against a range of pathogenic microbes.

In antifungal screenings, s-triazine derivatives have been tested against clinically relevant fungal strains. One study reported that hybrids of s-triazine and chalcone (B49325) showed activity against Candida albicans, Aspergillus niger, Candida tropicalis, and Candida glabrata. mdpi.com Another series of s-triazine derivatives demonstrated moderate fungal growth inhibition against C. albicans and Cryptococcus neoformans. preprints.orgmdpi.com Some compounds have shown exceptional potency; for example, certain s-triazine/tetrazole analogs exhibited significantly greater efficacy against C. albicans than the reference drug fluconazole (B54011). preprints.org Furthermore, some derivatives have been identified as potential synergists, enhancing the activity of fluconazole against resistant C. albicans strains. nih.govresearchgate.net

The antibacterial potential of these compounds is also well-documented. Novel 1,2,4-triazine (B1199460) derivatives have exhibited significant activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. biointerfaceresearch.com The inclusion of the 1,2,4-triazine ring was noted to significantly increase antibacterial efficacy. biointerfaceresearch.com Similarly, newly synthesized 1,3,5-triazine (B166579) derivatives showed notable zones of inhibition against Staphylococcus aureus. irjse.in

Table 2: In Vitro Antimicrobial and Antifungal Activity of Phenyl-Triazine Derivatives

Compound Type Target Organism Measurement Result Reference
s-Triazine/tetrazole analog (3a) Candida albicans MIC (µg/mL) 1.475 x 10⁻⁸ preprints.org
s-Triazine-benzenesulfonamide hybrid (11b) Aspergillus niger MIC (µg/mL) 250 preprints.org
1,2,4-Triazine derivative (3) Staphylococcus aureus MIC (µg/mL) 15.62 biointerfaceresearch.com
1,2,4-Triazine derivative (3) Escherichia coli MIC (µg/mL) 31.25 biointerfaceresearch.com
1,3,5-Triazine derivative (B1) Staphylococcus aureus Zone of Inhibition (mm) 16 irjse.in
s-Triazine hybrid (14a) Malassezia furfur MIC (µg/mL) 8.13 mdpi.com

Enzymatic Inhibition Studies (e.g., Lipoxygenase Inhibition)

Phenyl-triazine derivatives have been investigated as inhibitors of various enzymes implicated in disease, with a notable focus on 5-lipoxygenase (5-LOX). 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are lipid mediators that play a crucial role in inflammation. mdpi.commdpi.com

A study on 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones identified the parent structure, 1-phenylperhydro-1,2,4-triazin-3-one, as a selective inhibitor of 5-LOX. nih.gov This compound demonstrated inhibitory activity in broken cell, intact cell, and human blood assays with IC₅₀ values ranging from 5 to 21 µM. nih.gov It exhibited selectivity for 5-LOX over other related enzymes like 12-LOX and cyclooxygenase (COX). nih.gov The triazinone structure was highlighted as a promising template for 5-LOX inhibitors. nih.gov The inhibition of 5-LOX can reduce the production of pro-inflammatory leukotrienes, representing a therapeutic strategy for inflammatory conditions. nih.govthieme-connect.de

Ligand Design for Coordination Chemistry

The 1,3,5-triazine ring serves as an excellent scaffold for designing multidirectional ligands for coordination chemistry. researchgate.net Its planar, symmetrical structure allows for the attachment of multiple coordinating groups, enabling the self-assembly of complex supramolecular architectures and coordination polymers. researchgate.netmdpi.com

Researchers have synthesized series of 1,3,5-triazine-based ligands incorporating moieties like 2,2′-dipyridylamine to coordinate with various metal salts. researchgate.net The coordination of these ligands with copper(II) nitrate (B79036) has led to the formation of an unprecedented 1D ladder-like coordination polymer. researchgate.net Similarly, reaction with nickel(II) perchlorate (B79767) produced a novel dinuclear nickel complex. researchgate.net Symmetrical triazine derivatives, such as those with pyrazolyl substituents, have been used to create hexa-coordinated complexes with metal ions like Na(I). mdpi.com The ability to functionalize the triazine core allows for precise control over the geometry and properties of the resulting metal complexes, which have potential applications in catalysis and materials science. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of phenyl-triazine derivatives. nih.gov Research has shown that the nature and position of substituents on both the triazine and phenyl rings significantly influence their anticancer, antimicrobial, and enzymatic inhibitory activities.

In the context of anticancer activity, the removal of a 1,2,3-triazole linker from certain 5,6-diaryl-1,2,4-triazine hybrids was found to be detrimental to their inhibitory effects on cancer cell lines. nih.gov For antifungal s-triazine hybrids, the antifungal activity was significantly influenced by different R-substituents on the phenyl ring. preprints.orgmdpi.com For example, a 4-bromo substituted phenyl group conferred moderate activity against C. albicans and C. neoformans, while a 4-ethyl substituted phenyl group showed the highest inhibition against C. neoformans. preprints.org

Regarding enzymatic inhibition, SAR studies on 1,2,4-triazole (B32235) derivatives as 5-LOX inhibitors revealed that replacing a phenyl group with a pyridyl group led to a decrease in inhibitory potency. nih.gov In another series, changing a 5-phenyl group to an N-benzylcarboxamide resulted in a 10-fold loss of activity. nih.gov These studies provide a rational basis for designing more potent and selective bioactive molecules by modifying the core phenyl-triazine structure. nih.gov

In Silico Studies of Molecular Interactions with Biological Targets

In silico techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for elucidating the interactions between phenyl-triazine derivatives and their biological targets at the molecular level. researchgate.net These computational studies help to predict binding modes, rationalize observed biological activities, and guide the design of new, more potent compounds. bohrium.com

Molecular docking has been used to study the interactions of 1,3,5-triazine derivatives with various protein targets. For example, the binding modes of derivatives with human adenosine (B11128) receptors (hA₁ and hA₃ AR) were predicted, revealing key π–π stacking interactions between the triazine ring and specific amino acid residues like F171. nih.gov In another study, docking simulations were performed to understand how novel 1,3,5-triazine derivatives interact with the prenyl-binding protein PDEδ, a putative target in pancreatic adenocarcinoma. bohrium.com The results from these simulations often correlate well with experimental data and provide insights into the structure-activity relationships observed. researchgate.net Molecular dynamics simulations further complement these findings by demonstrating the stability of the ligand-protein complex over time. bohrium.com

Potential in Agricultural Chemistry (as chemical precursors for mechanistic studies)

The exploration of this compound as a chemical precursor in agricultural chemistry is primarily rooted in its potential for creating novel compounds whose mechanisms of action, decomposition, and interaction with biological systems can be studied. While its direct application in commercial agrochemicals is not established, its unique 1,2,3-triazine core serves as a valuable scaffold for synthesizing molecules intended for fundamental mechanistic investigations. These studies are crucial for understanding how chemical structures relate to biological activity and environmental fate, which can guide the development of future, more efficient, and safer agricultural products.

The core interest in 1,2,3-triazine derivatives lies in their inherent chemical reactivity, particularly their decomposition under thermal or photochemical stimuli. The predictable fragmentation of the triazine ring, often involving the extrusion of a stable nitrogen molecule (N₂), can generate highly reactive intermediates. By incorporating the this compound moiety into a larger molecule, it can act as a latent reactive group. Scientists can then study the conditions under which this group is activated and how the resulting intermediates interact with their targets. This approach is fundamental to designing controlled-release mechanisms or pro-herbicides/pesticides that only become active under specific environmental conditions (e.g., sunlight).

Detailed research into the decomposition pathways of related triazine systems provides a foundational understanding for such potential applications. Mechanistic studies on the thermolysis and photolysis of phenyl-substituted 1,2,3-triazines reveal the formation of various reactive species. These investigations are critical precursors to any agricultural application, as they map the fundamental chemical behavior of the scaffold.

For example, studies on the decomposition of analogous aryl-1,2,3-triazine systems have shown that the primary step is the loss of N₂, leading to the formation of a diradical intermediate. The subsequent reactions of this intermediate are highly dependent on the reaction conditions and the surrounding chemical environment. Understanding this fragmentation pattern is key to predicting the behavior of more complex derivatives designed for agricultural purposes.

The table below summarizes the types of reactive intermediates and final products that can be generated from the decomposition of an aryl-1,2,3-triazine core, based on mechanistic studies of related compounds. This data is foundational for envisioning how this compound could be used as a precursor to build molecules for targeted mechanistic investigation in an agricultural context.

Decomposition MethodKey Reactive IntermediatePotential Secondary IntermediatesExample Final ProductsRelevance to Mechanistic Studies
ThermolysisAryl DiradicalAzirine, KetenimineBiphenylenes, AzepinesProvides insight into the molecule's stability and potential for heat-activated release of active compounds.
PhotolysisExcited State TriazineAryl Nitrene, YlideIndoles, Carbazole derivativesForms the basis for designing light-activated or light-degradable agrochemicals, allowing for studies on their environmental persistence and activation mechanisms.

By using this compound as a starting material, researchers can synthesize a library of compounds where the phenyl group is functionalized or the triazine ring is appended to a known bioactive scaffold. Subsequent mechanistic studies on these new molecules, guided by the fundamental decomposition principles outlined above, could elucidate structure-activity relationships, identify novel modes of action, or clarify the environmental degradation pathways of potential new classes of agrochemicals.

Future Perspectives and Interdisciplinary Research Directions

Emerging Trends in 1,2,3-Triazine (B1214393) Chemistry

The chemistry of 1,2,3-triazines, historically less explored than its 1,2,4- and 1,3,5-isomers, is currently experiencing a renaissance. researchgate.net A primary driver of this renewed interest is the development of novel and efficient synthetic methodologies. researchgate.net Recent advancements include palladium-catalyzed cross-coupling reactions of 5-bromo-1,2,3-triazines, which allow for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, including the phenyl group. sigmaaldrich.com This has opened up avenues for creating a diverse library of 5-substituted-1,2,3-triazines for various applications.

A significant emerging trend is the exploration of 1,2,3-triazines in inverse electron demand Diels-Alder (IEDDA) reactions. sigmaaldrich.com 5-Phenyl-1,2,3-triazine, in particular, has been shown to react with electron-rich dienophiles to furnish a variety of nitrogen-containing heterocycles like pyrimidines and pyridines. sigmaaldrich.comnih.gov The reactivity of the 1,2,3-triazine ring is markedly influenced by the nature of the substituent at the C5 position. chim.it The presence of a phenyl group at this position has a predictable effect on the compound's reactivity in these cycloaddition reactions. chim.it

Furthermore, the reactivity of 1,2,3-triazine 1-oxides is another area of growing interest. These compounds can undergo nucleophilic addition followed by the elimination of dinitrogen, providing a pathway to functionalized heterocycles. researchgate.net The site of nucleophilic attack can be influenced by the substituents on the triazine ring, offering a tool for regioselective synthesis. iucr.org

Integration with Supramolecular Chemistry

The planar structure of the triazine ring and the potential for non-covalent interactions make 1,2,3-triazines attractive building blocks for supramolecular chemistry. acs.org While specific research on the supramolecular chemistry of this compound is still in its early stages, the general principles of triazine-based self-assembly can be applied. The phenyl group in this compound can participate in π-π stacking interactions, which are crucial for the formation of ordered supramolecular architectures. acs.org

The nitrogen atoms of the 1,2,3-triazine ring can act as hydrogen bond acceptors, enabling the formation of predictable hydrogen-bonding patterns. This has been observed in the self-assembly of other triazine derivatives, leading to the formation of molecular duplexes and extended networks. researchgate.net For instance, 2,4-diamino-6-phenyl-1,3,5-triazine has been shown to form robust hydrogen-bonded motifs with carboxylic acids. ontosight.aiontosight.ai It is conceivable that this compound could be functionalized with appropriate recognition units to direct its self-assembly into complex supramolecular structures. The interplay of hydrogen bonding and π-π stacking could lead to the development of novel materials with interesting properties.

Host-guest chemistry is another area where this compound could find application. The electron-deficient nature of the triazine ring could allow it to act as a guest for electron-rich host molecules. The complexation would be driven by a combination of electrostatic and dispersion forces. The study of such host-guest interactions can provide insights into molecular recognition processes. bohrium.com

Advancements in Catalytic Applications

The application of triazine derivatives in catalysis is a rapidly developing field. While specific catalytic applications of this compound have not been extensively reported, its structural features suggest potential in this area. Triazines can act as ligands for metal centers, and the resulting metal complexes can exhibit catalytic activity. acs.org The nitrogen atoms of the 1,2,3-triazine ring can coordinate to a metal, and the phenyl substituent can be used to tune the electronic and steric properties of the resulting catalyst.

One potential application is in photocatalysis. Triazine-containing materials have been investigated as photocatalysts for various organic transformations. uclm.es The aromatic nature of this compound suggests that it could possess interesting photophysical properties, making it a candidate for development as a novel photocatalyst.

Furthermore, the reactivity of the 1,2,3-triazine ring itself can be harnessed in catalytic cycles. For example, the IEDDA reaction of 1,2,3-triazines could be part of a catalytic process for the synthesis of complex nitrogen-containing molecules. The development of catalytic systems that utilize the unique reactivity of this compound is a promising direction for future research.

Computational Design and Rational Drug Discovery Approaches

Computational methods are becoming increasingly important in the design and discovery of new molecules with desired properties. biosynth.com In the context of this compound, computational studies can be used to predict its reactivity, electronic properties, and potential biological activity. Density Functional Theory (DFT) calculations can provide insights into the mechanism of its reactions, such as the IEDDA cycloaddition, and help in understanding the role of the phenyl substituent.

In the realm of drug discovery, molecular docking studies can be used to predict the binding of this compound derivatives to biological targets. vulcanchem.com This can aid in the rational design of new therapeutic agents. For example, triazine derivatives have been investigated as potential anticancer and antimicrobial agents. By computationally screening a virtual library of this compound derivatives, it is possible to identify promising candidates for further experimental investigation.

The following table summarizes some of the key parameters that can be evaluated using computational methods:

Computational MethodApplication for this compound
Density Functional Theory (DFT)Prediction of geometry, electronic structure, and reactivity. uclm.es
Time-Dependent DFT (TD-DFT)Calculation of absorption and emission spectra for photophysical applications. biosynth.com
Molecular DockingPrediction of binding affinity to biological targets for drug discovery. vulcanchem.com
Quantitative Structure-Activity Relationship (QSAR)Development of models to predict biological activity based on chemical structure.

Synergistic Approaches in Material Science and Chemical Biology

The unique properties of this compound make it a promising candidate for interdisciplinary research, particularly at the interface of material science and chemical biology.

In material science , the ability of the triazine ring to participate in π-π stacking and hydrogen bonding makes it a valuable building block for the construction of novel organic materials. Phenyl-1,3,5-triazine derivatives have been used to create physically cross-linked hydrogels that exhibit aggregation-induced emission (AIE). It is plausible that appropriately functionalized 5-Phenyl-1,2,3-triazines could also be used to develop "smart" materials that respond to external stimuli. The electronic properties of this compound also suggest potential applications in organic electronics. nih.gov

In chemical biology , the reactivity of this compound in IEDDA reactions opens up possibilities for its use as a bioorthogonal chemical reporter. researchgate.net Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The reaction of this compound with a strained alkyne or alkene could be used to label biomolecules in a cellular environment. researchgate.net The phenyl group could be further functionalized with a reporter tag, such as a fluorophore, to allow for visualization. The unique reactivity profile of 1,2,4-triazines has been exploited for bioorthogonal applications, and similar strategies could be developed for 1,2,3-triazines. researchgate.net

The synergistic combination of its material properties and biological reactivity could lead to the development of novel drug delivery systems or diagnostic tools. For example, a this compound-based hydrogel could be designed to release a therapeutic agent in response to a specific biological trigger.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Phenyl-1,2,3-triazine and its derivatives?

  • Methodological Answer : The synthesis typically involves Suzuki cross-coupling of 4-bromopyrazole with phenylboronic acid, followed by trityl deprotection, N-amination using hydroxylamine-O-sulfonic acid, and oxidative ring expansion with NaIO₄. This approach yields this compound in 80–85% yield over three steps. Critical steps include moisture-free handling (flame-dried glassware under Ar) and low-temperature storage to prevent decomposition .

Q. How can one characterize this compound and confirm its structural integrity?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For reactive derivatives, conduct analyses under inert atmospheres to avoid hydrolysis. Flash chromatography with oven-dried SiO₂ is recommended for purification .

Q. What solvent systems and reaction conditions are recommended for cross-coupling reactions involving 5-substituted-1,2,3-triazines?

  • Methodological Answer : Optimize solvent polarity (e.g., THF or DMF) and temperature (60–100°C) to balance reactivity and stability. Catalyst screening (e.g., Pd(PPh₃)₄) with ligand additives (e.g., SPhos) improves yields. For brominated derivatives, maintain catalyst loading at 5–10 mol% to minimize side reactions .

Advanced Research Questions

Q. How do C5 substituents influence the reactivity and regioselectivity of inverse electron demand Diels-Alder (IEDDA) reactions with 1,2,3-triazines?

  • Methodological Answer : Electron-withdrawing groups (EWGs; e.g., CO₂Me, Br) enhance reactivity by lowering the LUMO of the triazine, accelerating cycloaddition. Regioselectivity is governed by substituent position: C5 groups direct cycloaddition exclusively across N1/C4. Compare kinetics using time-resolved NMR or UV-Vis spectroscopy to quantify rate enhancements (e.g., CO₂Me derivatives react 10× faster than phenyl-substituted analogs) .

Q. What strategies mitigate the instability of 5-substituted-1,2,3-triazines during storage and handling?

  • Methodological Answer : Store compounds under Ar at ≤−40°C in flame-dried glassware. Avoid protic solvents (e.g., MeOH) and moisture. For hygroscopic derivatives, employ freeze-drying or silica gel desiccants. Monitor decomposition via TLC or DSC to establish safe handling windows .

Q. How can kinetic studies be designed to evaluate the cycloaddition rates of this compound with various dienophiles?

  • Methodological Answer : Use pseudo-first-order conditions with excess dienophile. Monitor reaction progress via ¹H NMR (e.g., disappearance of triazine signals) or stopped-flow UV-Vis. For ultrafast reactions (e.g., amidine cycloadditions), employ low concentrations (10–100 μM) and rapid mixing techniques to capture rate constants (k ≈ 10³–10⁴ M⁻¹s⁻¹) .

Q. What computational methods predict the cycloaddition reactivity of substituted 1,2,3-triazines?

  • Methodological Answer : Apply the distortion/interaction model to calculate activation energies (ΔG‡) using DFT (e.g., B3LYP/6-31G*). Correlate LUMO energies with experimental rates to validate substituent effects. Molecular dynamics (MD) simulations can further probe solvent and steric influences .

Q. How to design orthogonal bioorthogonal reactions using this compound derivatives?

  • Methodological Answer : Pair triazines with mutually orthogonal dienophiles (e.g., ynamines or cyclopropenes) by tuning electronic complementarity. Validate orthogonality via competition assays: e.g., this compound reacts selectively with thiacycloheptynes but not tetrazine-reactive cyclopropenes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.